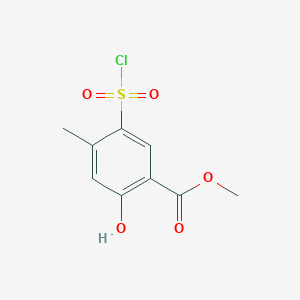

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-5-3-7(11)6(9(12)15-2)4-8(5)16(10,13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEJTBDFHDQPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Methyl salicylate (methyl 2-hydroxybenzoate) or its 4-methyl derivative is the typical aromatic substrate.

- Chlorosulfonic acid (ClSO3H) is the primary chlorosulfonating agent.

- Thionyl chloride (SOCl2) may be used to enhance chlorosulfonation efficiency.

- Organic solvents such as dichloromethane, chloroform, acetone, or tetrahydrofuran (oxolane) are employed for reaction medium control.

Chlorosulfonation Reaction

The key synthetic step is the chlorosulfonation of the aromatic ring at the 5-position relative to the hydroxyl group. This is achieved by reacting methyl salicylate derivatives with chlorosulfonic acid, often in the presence of thionyl chloride to facilitate the reaction.

Two main procedural variants exist:

| Method | Description | Reaction Conditions | Notes |

|---|---|---|---|

| One-time feeding (a) | Methyl salicylate is added dropwise into a chlorosulfonic acid and thionyl chloride mixture | Temperature: 20–25°C; Reaction time: 2–15 hours | After reaction, mixture poured into crushed ice to precipitate product, followed by filtration |

| Two-time feeding (b) | Chlorosulfonic acid is added gradually to methyl salicylate solution | Controlled temperature and time similar to (a) | Allows better control of exothermic reaction and product purity |

The chlorosulfonation selectively introduces the -SO2Cl group at the 5-position, yielding 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester derivatives.

Esterification and Purification

- The methyl ester group is typically present in the starting methyl salicylate or introduced via esterification of the corresponding acid.

- Purification of the chlorosulfonyl product is achieved by crystallization or filtration after quenching the reaction mixture in ice water.

- Industrial scale synthesis employs optimized reactor conditions to maximize yield and purity, with downstream purification through crystallization or solvent extraction.

Reaction Mechanism and Chemical Considerations

- Electrophilic Aromatic Substitution: Chlorosulfonic acid acts as an electrophile, substituting at the activated aromatic ring position ortho or para to the hydroxyl group.

- Role of Thionyl Chloride: Enhances chlorosulfonation by converting intermediate sulfonic acids to chlorosulfonyl derivatives.

- Temperature Control: Critical to prevent over-chlorosulfonation or decomposition.

- Workup: Quenching in ice water hydrolyzes excess reagents and precipitates the product.

Summary Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Product Yield & Purity Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | Methyl salicylate derivative + ClSO3H + SOCl2 | Dichloromethane/chloroform/acetone | 20–25°C | 2–15 hours | Yields typically high; purity improved by crystallization |

| Quenching | Ice water | - | 0–5°C | Immediate | Precipitates product for filtration |

| Purification | Crystallization or filtration | Suitable solvent | Ambient | Achieves high purity for subsequent use |

Research Findings and Applications Related to Preparation

- The chlorosulfonyl group introduced by this method is highly reactive toward nucleophiles, enabling substitution reactions with amines and alcohols under mild conditions.

- The compound serves as a versatile intermediate for synthesizing sulfonamides and sulfonate esters, important in drug development and agrochemical synthesis.

- Research shows that controlling reaction parameters such as temperature, reagent addition rate, and solvent choice directly influences yield and selectivity.

- Industrial protocols optimize these parameters to scale up production while maintaining compound integrity and minimizing by-products.

Comparative Notes on Similar Compounds

| Compound | Key Differences | Impact on Preparation |

|---|---|---|

| 2-Hydroxy-4-methylbenzoic acid methyl ester | Lacks chlorosulfonyl group | No chlorosulfonation step needed |

| 5-Chlorosulfonyl-2-hydroxybenzoic acid methyl ester | No methyl group at 4-position | Slightly different reactivity and regioselectivity |

| This compound | Contains both chlorosulfonyl and methyl ester groups | Requires precise chlorosulfonation and esterification control |

Chemical Reactions Analysis

Types of Reactions

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and alcohols, which react under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products include sulfonamides and sulfonate esters.

Hydrolysis: The major product is 5-chlorosulfonyl-2-hydroxy-4-methylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties

CSHMB has been investigated for its antibacterial and anticancer properties. Its structure allows for modifications that enhance biological activity. For instance, derivatives of CSHMB have shown promising results as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. A study demonstrated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines, indicating the potential of CSHMB in developing new anticancer agents .

Synthesis of Sulfonamide Derivatives

CSHMB serves as a crucial intermediate in the synthesis of sulfonamide derivatives, which are known for their antibacterial activity. The process involves the reaction of CSHMB with various amines to produce sulfonamides that can be further modified for enhanced efficacy . This application is particularly relevant in pharmaceutical development where sulfonamides are used to treat bacterial infections.

Polymer Science

Polymer Additives

CSHMB can be utilized as an additive in polymer formulations to improve mechanical properties or to impart specific functionalities such as antimicrobial activity. Its chlorosulfonyl group can react with various substrates, allowing for the incorporation into polymer matrices, enhancing their performance in applications ranging from packaging to biomedical devices .

Synthetic Intermediate

Versatile Building Block

The compound is a versatile building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitution and condensation reactions. This makes it useful for synthesizing a wide range of compounds, including pharmaceuticals and agrochemicals .

Table 1: Summary of Research Findings on CSHMB Applications

Case Study: Antiproliferative Activity

A recent study focused on the modification of CSHMB derivatives to enhance their HDAC inhibitory activity. The results indicated that specific modifications led to compounds with IC50 values comparable to established drugs like doxorubicin, highlighting the potential of CSHMB derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The chlorosulfonyl group distinguishes this compound from other benzoate esters. Key comparisons include:

a) 5-Chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoic Acid Methyl Ester

- Structure: Features a sulfonylamino (-SO₂NHR) group instead of chlorosulfonyl (-SO₂Cl).

- Reactivity: The sulfonylamino group is less reactive toward nucleophiles but participates in hydrogen bonding, influencing solubility and biological activity.

- Applications : Used in industrial and pharmaceutical research, contrasting with the target compound’s role as a synthesis intermediate .

b) Methyl 4-(5-{[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate

- Structure : Contains a sulfanyl (-S-) linkage and a triazole ring.

- Reactivity : The sulfanyl group can undergo oxidation to sulfoxides or disulfides, unlike the chlorosulfonyl group’s substitution chemistry.

- Applications : Primarily explored in pharmacological studies due to its heterocyclic framework .

c) Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester derived from natural resins.

- Reactivity : Lacks sulfonyl groups but contains a rigid tricyclic scaffold, limiting synthetic versatility compared to the target compound.

- Applications : Used in materials science and traditional medicine, highlighting the divide between synthetic and natural ester applications .

Physicochemical Properties

Methyl esters generally exhibit lower melting points and higher volatility than their carboxylic acid counterparts. Specific data inferred from analogous compounds:

*Calculated based on molecular formula.

Research Findings and Trends

- Computational Modeling : Tools like AutoDock4 () could predict interactions of sulfonamide derivatives in biological systems, though this remains unexplored for the target compound.

- Analytical Techniques : NMR and GC-MS () are critical for characterizing methyl esters, including structural isomers and purity assessment.

Biological Activity

5-Chlorosulfonyl-2-hydroxy-4-methyl-benzoic acid methyl ester (CAS No. 699016-44-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C10H11ClO4S

- Melting Point : Data not specified in the available literature.

- Boiling Point : Data not specified in the available literature.

The compound is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group, which are critical for its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies. Below are key findings related to its pharmacological effects:

- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent. Its structural features may contribute to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. The sulfonyl group can interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is crucial.

- Antimicrobial Properties : There is emerging evidence that compounds similar to this compound exhibit antimicrobial activities. This suggests that further exploration could reveal its efficacy against pathogenic bacteria and fungi .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

- Formation of the Chlorosulfonyl Group : This is often achieved through the reaction of benzoic acid derivatives with chlorosulfonic acid.

- Methyl Esterification : The carboxylic acid group can be converted to a methyl ester using reagents like methanol in the presence of acid catalysts.

Case Studies and Research Findings

Several studies have reported on the biological activities and synthesis methodologies associated with this compound:

Q & A

Q. How do solvent polarity and pH influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Polarity Effects : High-polarity solvents (e.g., DMF) accelerate sulfonyl chloride reactions but may promote ester hydrolysis; balance with co-solvents (e.g., toluene) .

- pH Control : Maintain pH <3 during sulfonation to protonate hydroxyl groups and prevent unwanted nucleophilic attacks .

- Ionic Liquids : Test [HMIm]BF₄ as a green solvent to enhance reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.